molecular formula C21H18N4O2S B2996579 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone CAS No. 852437-15-1

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone

Cat. No.: B2996579
CAS No.: 852437-15-1
M. Wt: 390.46
InChI Key: BMICOYIMHUTNKH-UHFFFAOYSA-N
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Description

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the thioether group to a sulfoxide or sulfone.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing the ethoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: : Employing reducing agents such as iron powder and hydrochloric acid.

  • Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of amines.

  • Substitution: : Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology

In biological research, 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Triazolo[4,3-b]pyridazine derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.

  • Phenylethanone derivatives: : These compounds have a similar phenyl and ketone moiety but differ in their heterocyclic components.

Uniqueness

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone stands out due to its specific combination of the triazolo[4,3-b]pyridazine core and the ethoxyphenyl group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-2-27-17-10-8-16(9-11-17)21-23-22-19-12-13-20(24-25(19)21)28-14-18(26)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMICOYIMHUTNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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